1-Aminohexan-2-ol

描述

Significance of β-Amino Alcohols in Organic Synthesis

β-amino alcohols, characterized by an amino group and a hydroxyl group on adjacent carbon atoms, are a fundamentally important class of organic compounds. rroij.comopenaccessjournals.com Their significance stems from their widespread presence in biologically active natural products, pharmaceuticals, and their utility as versatile synthetic intermediates. rroij.comresearchgate.net

These compounds are key structural motifs in numerous drugs, including β-blockers for cardiovascular conditions, antimalarial agents like quinine, and various antiviral and anticancer agents. rroij.comresearchgate.net For instance, the core structure of many β2-receptor agonists used in asthma treatment is a β-amino alcohol. acs.org Furthermore, they are crucial components of natural products like the vancomycin (B549263) class of antibiotics and various sphingoid bases. rroij.com

In the realm of synthetic chemistry, β-amino alcohols are highly valued as chiral auxiliaries and ligands in asymmetric synthesis. rroij.comopenaccessjournals.comresearchgate.net Chiral β-amino alcohols, often derived from readily available amino acids, can be used to control the stereochemical outcome of reactions, leading to the formation of specific enantiomers of a desired product. openaccessjournals.comingentaconnect.com This control is critical in the synthesis of pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect. The development of methods for the stereoselective synthesis of β-amino alcohols is an active area of research, with techniques such as the ring-opening of epoxides with amines being a common and efficient strategy. rroij.comopenaccessjournals.comeurekaselect.com

Historical Context of 1-Aminohexan-2-ol Discovery and Early Synthesis

While specific details on the initial discovery of this compound are not extensively documented in early chemical literature, the synthesis of β-amino alcohols, in general, has a long history. One of the classical methods for preparing such compounds is the Henry reaction, also known as the nitro-aldol reaction. google.com This reaction involves the addition of a nitroalkane to an aldehyde or ketone, followed by the reduction of the resulting nitro alcohol to the corresponding amino alcohol. google.com For the synthesis of this compound, this would involve the reaction of nitromethane (B149229) with pentanal, followed by catalytic hydrogenation. google.com

Early synthetic approaches to β-amino alcohols often involved the nucleophilic ring-opening of epoxides with amines. scirp.org This method, which continues to be refined, provides a direct route to the β-amino alcohol structure. rroij.comscirp.orgresearchgate.net The regioselectivity of this reaction, determining which carbon of the epoxide is attacked by the amine, can be controlled by the choice of reagents and reaction conditions. openaccessjournals.com In the absence of specific catalysts, the reaction of an unsymmetrical epoxide with an amine typically results in the nucleophile attacking the sterically less hindered carbon atom. openaccessjournals.com

A significant advancement in the utilization of this compound and related compounds has been the development of methods for their resolution into individual enantiomers. A patented method describes the splitting of racemic 1-amino-alkan-2-ol compounds, including this compound, using N-tosyl-leucine as a resolving agent. google.comgoogle.com This process involves the formation of diastereomeric salts that can be separated by crystallization, allowing for the isolation of the individual (R) and (S) enantiomers. google.com

Structural Features and Chemical Functionalities of this compound for Research Contexts

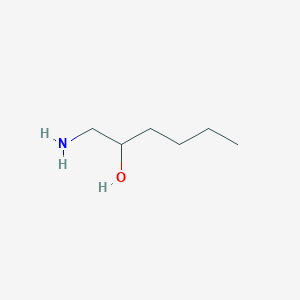

This compound is a chiral molecule with the chemical formula C₆H₁₅NO. lookchem.com Its structure consists of a six-carbon aliphatic chain with a primary amino group (-NH₂) at the first carbon (C1) and a secondary hydroxyl group (-OH) at the second carbon (C2). This 1,2-arrangement of the amino and hydroxyl groups defines it as a β-amino alcohol.

The presence of both a basic amino group and an acidic hydroxyl group allows this compound to participate in a wide range of chemical reactions. The hydroxyl group can undergo oxidation to form a ketone, and it can be substituted through nucleophilic substitution reactions. The amino group can act as a nucleophile and can be acylated, alkylated, or participate in the formation of amides and imines.

The bifunctional nature of this compound, combined with its chirality, makes it a valuable building block in asymmetric synthesis. It can be used as a chiral auxiliary, where it is temporarily incorporated into a molecule to direct the stereochemistry of a subsequent reaction and is later removed. openaccessjournals.com Furthermore, derivatives of this compound can serve as chiral ligands for metal catalysts, which are used to promote enantioselective transformations. rroij.com

Recent research has explored the use of this compound derivatives in various applications. For example, it has been used in the synthesis of fluorescent materials for biological imaging and as a component in the development of potential anticancer agents. Its ability to be incorporated into larger molecules allows for the fine-tuning of their physical and biological properties.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₅NO | lookchem.comnih.gov |

| Molecular Weight | 117.19 g/mol | nih.gov |

| CAS Number | 72799-62-3 | lookchem.comnih.govguidechem.com |

| Hydrogen Bond Donor Count | 2 | lookchem.comguidechem.com |

| Hydrogen Bond Acceptor Count | 2 | lookchem.comguidechem.com |

| Rotatable Bond Count | 4 | lookchem.comguidechem.com |

| Topological Polar Surface Area | 46.2 Ų | guidechem.com |

| Complexity | 47.8 | lookchem.comguidechem.com |

Structure

3D Structure

属性

IUPAC Name |

1-aminohexan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-2-3-4-6(8)5-7/h6,8H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZOIEPPCQPZUAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00464981 | |

| Record name | 1-aminohexan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72799-62-3 | |

| Record name | 1-aminohexan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparation Pathways of 1 Aminohexan 2 Ol

Established Laboratory Synthesis Routes

Conventional organic synthesis provides several reliable pathways to produce 1-aminohexan-2-ol, primarily through functional group transformations of suitable precursors.

Reductive Amination Approaches (e.g., from 2-ketohexanol)

Reductive amination is a widely utilized method for forming amines from carbonyl compounds. sigmaaldrich.com In this approach, a ketone or aldehyde reacts with an amine to form an intermediate imine, which is then reduced to the corresponding amine. wikipedia.org For the synthesis of this compound, the precursor is 2-ketohexanol (also known as 1-hydroxyhexan-2-one).

The process involves the reaction of 2-ketohexanol with an ammonia (B1221849) source, typically aqueous ammonia, to form an imine intermediate. nih.gov This intermediate is subsequently reduced in situ to yield this compound. youtube.com The reaction is often performed as a one-pot synthesis. organic-chemistry.org A variety of reducing agents can be employed, each with specific characteristics regarding reactivity and selectivity. sigmaaldrich.com

Commonly used reducing agents include:

Sodium borohydride (B1222165) (NaBH₄) : A mild reducing agent suitable for this transformation.

Sodium cyanoborohydride (NaBH₃CN) : Particularly effective for reductive aminations because it is more selective for the protonated imine than for the starting ketone, minimizing the formation of the alcohol byproduct (hexane-1,2-diol). sigmaaldrich.com

Catalytic Hydrogenation : This method uses hydrogen gas (H₂) in the presence of a metal catalyst, such as Palladium on carbon (Pd/C), Raney Nickel, or Platinum(IV) oxide (PtO₂). wikipedia.orgmasterorganicchemistry.com This approach is considered a green chemistry method due to its high atom economy. wikipedia.org

The reaction is typically conducted under neutral or weakly acidic conditions to facilitate imine formation without compromising the stability of the reducing agent. wikipedia.org

| Reducing Agent | Typical Conditions | Key Advantages |

|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol or Ethanol (B145695), pH 6-7 | High selectivity for imine reduction, reduces side reactions. sigmaaldrich.com |

| Sodium Triacetoxyborohydride (STAB) | Dichloroethane (DCE), Acetic Acid | Mild, general, and tolerant of many functional groups. organic-chemistry.org |

| Catalytic Hydrogenation (H₂/Catalyst) | Pd/C, Raney Ni, or PtO₂; H₂ pressure | High atom economy, environmentally friendly ("green") process. wikipedia.org |

Nucleophilic Substitution Reactions (e.g., from halogenated hexanol derivatives)

Another classical approach to synthesizing this compound is through a nucleophilic substitution reaction. This pathway typically involves a precursor such as a 1-halo-hexan-2-ol (e.g., 1-bromohexan-2-ol or 1-chlorohexan-2-ol), where the halogen atom serves as a leaving group.

In this Sɴ2-type reaction, an amine nucleophile, most commonly ammonia (NH₃), attacks the carbon atom bearing the halogen, displacing it to form the primary amine. The use of a large excess of ammonia is necessary to minimize the formation of secondary and tertiary amine byproducts that can arise from the reaction of the newly formed this compound with the starting halide. The reaction is typically carried out in a suitable solvent, such as ethanol.

Reduction of Nitroalcohol Precursors (e.g., 1-nitrohexan-2-ol)

The reduction of a nitro group provides a reliable route to the corresponding primary amine. masterorganicchemistry.com For the synthesis of this compound, the starting material is 1-nitrohexan-2-ol. This precursor can be prepared via a Henry reaction between pentanal and nitromethane (B149229).

The subsequent reduction of the nitro group to an amine can be accomplished using several established methods:

Catalytic Hydrogenation : This is one of the most common methods, employing hydrogen gas and a heterogeneous catalyst. wikipedia.org Catalysts like Palladium-on-carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel are highly effective for this transformation. masterorganicchemistry.comwikipedia.org The reaction is generally clean and produces high yields.

Metal-Acid Systems : The reduction can also be achieved using easily oxidized metals in an acidic medium. masterorganicchemistry.com Common combinations include iron (Fe) in acetic acid, or tin (Sn) or zinc (Zn) in hydrochloric acid (HCl). masterorganicchemistry.comwikipedia.org

This pathway is particularly useful as the nitroalcohol precursors are readily accessible.

Chemoenzymatic and Biocatalytic Synthesis Approaches

Modern synthetic strategies increasingly leverage enzymes and engineered biological systems to achieve high selectivity, particularly for the production of single enantiomers of chiral molecules like this compound.

Enzyme-Catalyzed Synthesis (e.g., Amine Dehydrogenases for Enantiopure β-Amino Alcohols)

Biocatalysis using amine dehydrogenases (AmDHs) has emerged as a powerful tool for the asymmetric synthesis of chiral amines and amino alcohols. rsc.org These enzymes catalyze the reductive amination of a prochiral ketone with ammonia, using a nicotinamide cofactor (NADH or NADPH) as the hydride source, to produce a chiral amine with high enantiomeric excess. rsc.orgnih.gov

For the synthesis of enantiopure this compound, an engineered AmDH can asymmetrically reduce 2-ketohexanol. frontiersin.org The process offers several advantages:

High Stereoselectivity : Engineered AmDHs can produce either the (R)- or (S)-enantiomer with very high enantiomeric excess (>99% ee). nih.govtudelft.nl

Mild Reaction Conditions : The reactions are performed in aqueous media under mild pH and temperature conditions. rsc.org

High Atom Economy : The only byproduct of the reaction is water, making it an environmentally sustainable process. rsc.org

A cofactor recycling system, such as using glucose dehydrogenase (GDH) and glucose, is typically employed to regenerate the expensive NAD(P)H cofactor, making the process economically viable. mdpi.com Research has led to the development of a broad toolbox of AmDHs, derived from natural amino acid dehydrogenases through protein engineering, capable of acting on a wide range of α-hydroxy ketones. rsc.orgfrontiersin.org

| Enzyme Type | Substrate | Product | Key Feature |

|---|---|---|---|

| Engineered Amine Dehydrogenase (AmDH) | α-Hydroxy Ketone (e.g., 2-ketohexanol) | β-Amino Alcohol (e.g., this compound) | High enantioselectivity (>99% ee) and conversion. nih.govfrontiersin.org |

| β-Amino Alcohol Dehydrogenase (β-AADH) | (S)-β-Amino Alcohol | α-Hydroxy Ketone | Used for kinetic resolution to access enantiopure (R)-β-amino alcohols. tudelft.nlacs.org |

Polyketide Synthase (PKS) Platforms for Amino Alcohol Production

Polyketide synthases (PKSs) are large, multi-domain enzymes that build complex carbon chains in a modular, assembly-line fashion. wikipedia.orgnih.gov By engineering these enzymatic systems, it is possible to create novel biosynthetic platforms for the production of a wide range of chemicals, including amino alcohols. researchgate.netbiorxiv.org

A recently developed PKS platform utilizes a versatile loading module and a terminal thioreductase (TR) domain to produce an aldehyde intermediate. researchgate.netbiorxiv.org This aldehyde can then be converted into a variety of final products through the action of downstream enzymes. To produce an amino alcohol like this compound, the PKS-generated aldehyde is subjected to amination by a specific transaminase (TA). biorxiv.orgescholarship.org

The key steps in this engineered pathway are:

Chain Assembly : The modular PKS assembles the carbon backbone of the target molecule from simple acyl-CoA precursors. nih.govacs.org

Aldehyde Formation : An engineered terminal domain, such as a thioreductase (TR), releases the polyketide chain as an aldehyde. biorxiv.org

Transamination : A selected transaminase (TA) enzyme converts the aldehyde into the final amino alcohol product. escholarship.org

This platform is highly tunable, allowing for the production of various medium- and branched-chain amino alcohols by altering the PKS modules or the starter/extender units fed to the system. biorxiv.orgescholarship.org

Industrial-Scale Synthesis Considerations for Amino Alkan-2-ol Compounds

The industrial-scale synthesis of amino alkan-2-ol compounds, including this compound, predominantly relies on a two-step process involving the Henry (nitroaldol) reaction followed by the reduction of the resulting nitro alcohol. This pathway is favored due to the availability and relatively low cost of the starting materials: a nitroalkane and an aldehyde.

The Henry reaction is a classic carbon-carbon bond-forming reaction where a nitroalkane reacts with an aldehyde or ketone in the presence of a base to form a β-nitro alcohol. wikipedia.orgfrontiersin.org For the synthesis of the precursor to this compound, 1-nitrohexane is reacted with formaldehyde (B43269). The reaction is typically base-catalyzed and can be carried out using various bases, from simple hydroxides to more complex organic bases. youtube.com All steps of the Henry reaction are reversible, and careful control of reaction conditions is necessary to maximize the yield of the desired β-nitro alcohol. wikipedia.orgfrontiersin.org

For industrial applications, continuous-flow reactors are increasingly being explored for the Henry reaction. These systems offer advantages in terms of safety, particularly when handling thermally sensitive nitro compounds, and allow for precise control over reaction parameters such as temperature and residence time, which can influence product selectivity and yield. researchgate.net

The second step in the industrial synthesis is the reduction of the nitro group of the β-nitro alcohol to an amine. Catalytic hydrogenation is a widely used method for this transformation on an industrial scale. commonorganicchemistry.com Various catalysts can be employed, with palladium on carbon (Pd/C) being a common choice. commonorganicchemistry.com Other catalysts, such as Raney nickel, are also effective. commonorganicchemistry.com The choice of catalyst and reaction conditions, including hydrogen pressure and temperature, are critical for achieving high conversion and selectivity. google.com For instance, catalytic hydrogenations are often carried out at pressures ranging from 1 to 107 Pascal and temperatures between 0 and 300°C. google.com

The table below summarizes key considerations for the industrial-scale synthesis of amino alkan-2-ols via the Henry reaction and subsequent hydrogenation.

| Process Step | Key Considerations | Typical Conditions/Reagents |

| Henry Reaction | Base selection, solvent, temperature, reaction time, potential for side reactions. wikipedia.orgfrontiersin.org | Base: NaOH, organic amines; Solvent: Water, alcohols; Temperature: Room temperature to moderate heating. youtube.com |

| Work-up and Isolation | Extraction, purification of the β-nitro alcohol. | Standard extraction and crystallization techniques. |

| Catalytic Hydrogenation | Catalyst selection, hydrogen pressure, temperature, solvent, catalyst loading. google.com | Catalyst: Pd/C, Raney Nickel; Pressure: Atmospheric to high pressure; Temperature: 20-200°C. commonorganicchemistry.comgoogle.com |

| Product Isolation | Filtration to remove the catalyst, purification of the final amino alcohol. | Filtration, distillation, or crystallization. |

Stereochemical Aspects and Enantiomeric Resolution of 1 Aminohexan 2 Ol

Strategies for Racemic Mixture Resolution

The separation of enantiomers from a racemic mixture, a process known as resolution, is a critical step in obtaining stereochemically pure compounds. For 1-aminohexan-2-ol, classical and modern resolution techniques have been explored.

A widely employed and effective method for the resolution of racemic amines and amino alcohols is the formation of diastereomeric salts with a chiral resolving agent. The resulting diastereomers exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization.

In the case of 1-amino-alkan-2-ols, including this compound, N-tosyl-leucine (TOSLEU) has been identified as an effective chiral resolving agent researchgate.netnih.gov. The process involves dissolving the racemic this compound and one of the enantiomers of N-tosyl-leucine (either R or S) in a suitable solvent, typically absolute ethanol (B145695) researchgate.net. The reaction between the racemic amino alcohol and the single enantiomer of the acidic resolving agent forms a pair of diastereomeric salts.

Due to the differences in their crystal lattice energies and solvation, one of the diastereomeric salts will be less soluble in the chosen solvent and will preferentially crystallize out of the solution. For the resolution of this compound, a solution with a concentration of approximately 12% by mass in absolute ethanol is prepared with one equivalent of the racemic amino alcohol and 0.5 to 1 equivalent of an enantiomer of N-tosyl-leucine researchgate.net. After a period of agitation, the less soluble diastereoisomeric salt can be isolated by filtration researchgate.net. The selection of the (R)- or (S)-enantiomer of N-tosyl-leucine determines which enantiomer of this compound is obtained in the crystalline salt nih.gov. The optically pure amino alcohol can then be recovered from the diastereomeric salt by treatment with a base. The mother liquor, enriched in the other diastereomer, can be treated separately to isolate the other enantiomer of this compound.

| Parameter | Condition for this compound Resolution researchgate.net |

|---|---|

| Resolving Agent | (R)- or (S)-N-tosyl-leucine |

| Solvent | Absolute Ethanol |

| Concentration | ~12% by mass |

| Molar Ratio (Racemate:Resolving Agent) | 1 : (0.5 to 1) |

| Isolation Method | Filtration of the less soluble diastereomeric salt |

Biased crystallization, also known as preferential crystallization, is a technique applicable to racemic mixtures that form conglomerates—mechanical mixtures of enantiomerically pure crystals. This method involves seeding a supersaturated solution of the racemate with crystals of the desired enantiomer, which then induces the crystallization of that same enantiomer. While a powerful technique, its application is limited to the relatively small number of racemic compounds that crystallize as conglomerates. There is no specific literature detailing the successful application of biased crystallization for the resolution of this compound, suggesting that it may form a racemic compound rather than a conglomerate under typical crystallization conditions.

Enantioselective Synthesis of Chiral this compound

An alternative to the resolution of a racemic mixture is the direct synthesis of a single enantiomer, a process known as asymmetric or enantioselective synthesis. This approach is often more efficient as it avoids the loss of 50% of the material inherent in classical resolution.

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules. In the context of 1,2-amino alcohols, a common strategy is the asymmetric reduction of α-amino ketones. For the synthesis of this compound, this would involve the enantioselective reduction of 1-aminohexan-2-one (B13538914). This transformation can be achieved using chiral catalysts, such as those based on ruthenium, rhodium, or iridium complexes with chiral ligands. For instance, a chiral 1,3,2-oxazaborole catalyst in the presence of a borane (B79455) reducing agent has been used for the enantioselective reduction of α-iminoketones to α-amino alcohols google.com. This approach offers a direct route to enantiomerically enriched this compound from a prochiral precursor. The choice of the catalyst's chirality dictates whether the (R) or (S) enantiomer of the amino alcohol is predominantly formed.

| Precursor | Reaction Type | Catalyst System Example google.com | Product |

|---|---|---|---|

| 1-Aminohexan-2-one (or its imine equivalent) | Asymmetric Reduction | Chiral 1,3,2-Oxazaborole / Borane Reducing Agent | (R)- or (S)-1-Aminohexan-2-ol |

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction wikipedia.org. After the desired stereocenter has been created, the auxiliary is removed. For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective addition of a functional group.

A plausible synthetic route could involve the use of a chiral auxiliary such as pseudoephenamine nih.gov. For example, a chiral amide could be formed between a carboxylic acid and pseudoephenamine. The enolate of this amide could then undergo a diastereoselective reaction, followed by reduction of the carbonyl group and subsequent removal of the chiral auxiliary to yield the enantiomerically enriched this compound. Oxazolidinones are another class of chiral auxiliaries that are widely used in asymmetric synthesis and can be prepared from readily available amino alcohols wikipedia.org. These auxiliaries can direct alkylation or aldol (B89426) reactions to produce precursors to chiral 1,2-amino alcohols with high diastereoselectivity.

Stereochemical Purity Analysis in Research Synthesis

The determination of the stereochemical purity, or enantiomeric excess (ee), of a sample of this compound is essential to validate the success of a resolution or an enantioselective synthesis. Several analytical techniques are commonly employed for this purpose.

One of the most powerful and widely used methods is chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for the separation of a wide range of chiral compounds, including amino alcohols researchgate.netnih.govmdpi.comyakhak.orgwindows.net. The enantiomers of this compound can be resolved on such columns, and the ratio of the two enantiomers can be determined by integrating the areas of their respective peaks in the chromatogram.

Chiral Gas Chromatography (GC) is another common technique for determining enantiomeric purity. Often, the amino alcohol is first derivatized to increase its volatility and improve the separation. The patent for the resolution of 1-amino-alkan-2-ols mentions the use of chiral GC for purity analysis researchgate.net.

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric excess, typically after derivatization of the amino alcohol with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) researchgate.netusm.eduyoutube.comutoronto.caresearchgate.net. The reaction of the enantiomeric mixture of this compound with a single enantiomer of Mosher's acid chloride forms a mixture of diastereomeric amides. The NMR spectra of these diastereomers will exhibit distinct signals for certain protons or other nuclei (e.g., ¹⁹F), and the integration of these signals allows for the quantification of the enantiomeric ratio.

| Technique | Principle | Typical Application |

|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase | Separation and quantification of enantiomers |

| Chiral GC | Separation of volatile (often derivatized) enantiomers on a chiral column | Determination of enantiomeric ratio |

| NMR Spectroscopy | Formation of diastereomers with a chiral derivatizing agent (e.g., Mosher's acid) leading to distinct NMR signals | Quantification of enantiomeric excess |

Chemical Reactivity and Derivatization of 1 Aminohexan 2 Ol

General Reaction Classes

The reactivity of 1-aminohexan-2-ol is characterized by the interplay of its amine and hydroxyl functionalities. Reaction conditions can often be tuned to favor the transformation of one group over the other, or to involve both in a concerted fashion.

Oxidation Reactions and Product Characterization

The oxidation of this compound can target either the secondary hydroxyl group or, under different conditions, lead to transformations involving the amino group.

Oxidation of the Hydroxyl Group: The secondary alcohol can be oxidized to the corresponding ketone, 1-aminohexan-2-one (B13538914). This transformation is a common objective in the synthesis of fine chemicals. mdpi.com Catalytic systems, particularly those involving copper and nitroxyl (B88944) radicals like TEMPO (2,2,6,6-tetramethyl-1-piperidine N-oxyl), have proven effective for the selective oxidation of alcohols. mdpi.com For amino alcohols, selectivity is crucial. Catalyst systems such as (bpy)Cu/AZADO· have been shown to selectively oxidize amino alcohols to their corresponding amino carbonyl products, with selectivity attributed to the preferential formation of a Cu-alkoxide intermediate over a Cu-amide intermediate. mdpi.com

Oxidation to Amino Acids: A more extensive oxidation can convert this compound into the corresponding α-amino acid, 2-aminohexanoic acid (also known as norleucine). This direct oxidation of amino alcohols presents an environmentally benign alternative to traditional amino acid syntheses, which often involve toxic reagents. acs.org Supported gold nanoparticles, for instance on zirconium dioxide, have been demonstrated as effective catalysts for this transformation. acs.orgbohrium.com Metallic gold atoms on the catalyst surface are identified as the active sites for this reaction. acs.org The reaction proceeds with high conversion rates for various β-amino alcohols. acs.org

Characterization of these oxidation products relies on standard analytical techniques. The formation of 1-aminohexan-2-one would be confirmed by the appearance of a ketone carbonyl stretch in the infrared (IR) spectrum and appropriate shifts in the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. For the resulting amino acid, techniques like High-Resolution Mass Spectrometry (HRMS) and comparison of NMR spectra with that of an authentic sample of norleucine would be used for definitive identification. acs.org

Reduction Reactions and Novel Derivative Formation

While this compound itself is in a reduced state, its derivatives can undergo reduction to form novel compounds. A primary route for this is through reductive amination.

Reductive Amination: This process can be used to synthesize this compound itself from a precursor like 2-hexanone. The ketone reacts with an ammonia (B1221849) source to form an imine intermediate, which is then reduced in situ to the desired amino alcohol. Reagents like sodium borohydride (B1222165) (NaBH₄) are commonly used for the reduction step. This method is noted for its simplicity and is often favored for lab-scale synthesis.

A summary of the synthesis of this compound via reductive amination is presented below:

| Step | Reactants | Reagent | Product |

|---|---|---|---|

| Imine Formation | 2-Hexanone, Ammonium Acetate | Methanol | Imine Intermediate |

Reduction of Derivatives: If the hydroxyl group of this compound is first oxidized to the ketone (1-aminohexan-2-one), subsequent reduction of this amino ketone can be performed. Depending on the reducing agent and reaction conditions, this can lead to the formation of diastereomers of the original this compound, providing a route to stereoisomerically enriched products.

Substitution Reactions Involving Amine and Hydroxyl Groups

Both the amine and hydroxyl groups of this compound are nucleophilic and can participate in substitution reactions.

N-Substitution: The primary amine is a potent nucleophile and readily undergoes reactions like N-acylation with acyl chlorides or anhydrides to form amides, and N-alkylation with alkyl halides to form secondary or tertiary amines. The higher nucleophilicity of the amine compared to the hydroxyl group often allows for selective N-functionalization under controlled conditions.

O-Substitution: The secondary hydroxyl group can be targeted in substitution reactions to form ethers (O-alkylation) or esters (O-acylation). Esterification can be achieved using acyl chlorides or carboxylic acids under activating conditions. To achieve selective O-substitution, it is often necessary to first protect the more reactive amine group, for example, by converting it into a carbamate (B1207046) or an amide, and then deprotecting it after the desired O-substitution is complete. Reagents like thionyl chloride (SOCl₂) can be used to substitute the hydroxyl group with a chlorine atom, creating a halogenated intermediate for further nucleophilic substitution.

Functionalization and Derivatization for Specific Research Applications

The unique 1,2-amino alcohol structure of this compound makes it a valuable precursor for creating more complex molecules with specific applications, particularly in materials science and biotechnology.

Condensation Reactions with Aldehydes (e.g., Formaldehyde (B43269) to Oxazolidines and Benzoxazines)

The reaction of this compound with aldehydes is a key method for synthesizing heterocyclic compounds.

Oxazolidine Formation: In a classic reaction, 1,2-amino alcohols condense with aldehydes or ketones to form five-membered heterocyclic rings known as oxazolidines. The reaction with formaldehyde, for example, would yield an N,O-acetal, specifically a 4-butyl-1,3-oxazolidine. This reaction is typically reversible and acid-catalyzed.

Benzoxazine (B1645224) Formation: this compound can serve as the amine component in the Mannich-type condensation reaction with a phenol (B47542) and formaldehyde to produce benzoxazine monomers. google.com These monomers are precursors to polybenzoxazines, a class of high-performance phenolic polymers with excellent thermal and chemical resistance. The reaction involves the formation of a Mannich base, which then cyclizes. google.com The hydroxyl group on the this compound backbone can provide an additional site for cross-linking or further functionalization in the resulting polymer.

Phosphorylation and H-Phosphonate Derivatives (e.g., for Oligonucleotide Functionalization)

The hydroxyl group of this compound provides a handle for introducing phosphate (B84403) groups or their precursors, which is particularly useful in the field of nucleic acid chemistry.

Phosphorylation: The secondary hydroxyl group can be phosphorylated using standard phosphorylating agents (e.g., phosphoryl chloride) to yield a phosphate ester. This transformation introduces a negatively charged, hydrophilic group onto the molecule.

H-Phosphonate and Phosphoramidite (B1245037) Derivatives: For applications in automated DNA/RNA synthesis, the hydroxyl group can be converted into a more reactive H-phosphonate or phosphoramidite moiety. This is a critical step in creating "amino-modifier" reagents for oligonucleotide functionalization. The process typically involves protecting the primary amine group (e.g., with a trifluoroacetyl or Fmoc group), reacting the free hydroxyl with a phosphitylating agent (like 2-cyanoethyl N,N-diisopropylchlorophosphoramidite), and then purifying the resulting phosphoramidite derivative. This reagent can then be used in a standard solid-phase synthesizer to append the this compound moiety to the 5' or 3' end of a synthetic oligonucleotide. After synthesis and deprotection, the primary amine is exposed, providing a site for conjugation with fluorescent dyes, biotin, or other labels.

A generalized scheme for preparing an amino-modifier phosphoramidite from this compound is outlined below.

| Step | Description | Key Reagents |

|---|---|---|

| 1. Amine Protection | The primary amine is protected to prevent side reactions. | Trifluoroacetic anhydride (B1165640) or Fmoc-Cl |

| 2. Phosphitylation | The hydroxyl group is reacted to form a phosphoramidite. | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, Diisopropylethylamine |

| 3. Purification | The final product is purified, typically by chromatography. | Silica Gel Chromatography |

| 4. Incorporation | The phosphoramidite is used in an automated oligonucleotide synthesizer. | Standard synthesis cycle |

Amino-Sulfonation and Taurine (B1682933) Analog Syntheses

The synthesis of taurine (2-aminoethanesulfonic acid) analogs is of significant interest due to their diverse biological activities. This compound serves as a precursor for the preparation of substituted taurines. researchgate.net One method involves the treatment of amino-substituted secondary alcohols like this compound with sulfuric acid. researchgate.net This reaction proceeds through the likely formation of an aziridine (B145994) intermediate, which is then opened by a sulfur-based nucleophile. researchgate.net

Another approach to synthesizing taurine analogs, such as 1-aminohexane-2-sulfonic acid, involves the regioselective ring-opening of thiiranes (episulfides) with ammonia, followed by oxidation. researchgate.net For instance, the reaction of 2-butylthiirane with ammonia in the presence of silver nitrate, followed by peroxy acid oxidation, yields 1-aminohexane-2-sulfonic acid. researchgate.net This method provides an atom-economic and efficient route to α-alkyl-substituted taurines. researchgate.net

Data sourced from Synthesis 2009, No. 13, 2205-2209. researchgate.net

Deamination Reactions and Product Analysis (e.g., with Nitrous Acid)

The deamination of this compound with nitrous acid (HNO₂) has been studied as a model for the selective cleavage of hydroxylysine-bound glycosyl residues in collagen. researchgate.netrsc.orgpsu.edu This reaction does not lead to a single product but rather a mixture, the composition of which is dependent on the reaction conditions. rsc.orgpsu.edu

The reaction of this compound with nitrous acid yields a mixture of products including hexan-2-one, hexane-1,2-diol, 5-butyl-N-nitroso-2-pentyloxazolidine, and 2,5-dibutyl-2-methyl-N-nitroso-oxazolidine. rsc.orgpsu.edulookchem.com Notably, 1,2-epoxyhexane (B74757) is absent from the product mixture, which contrasts with results from similar amino alcohols. rsc.orgpsu.edu The formation of these products arises from the rearrangements that occur after the initial formation of a diazonium ion. psu.edu

Table 2: Products from the Deamination of this compound with Nitrous Acid

| Product Name | Chemical Formula | Role/Significance |

|---|---|---|

| Hexan-2-one | C₆H₁₂O | Product of hydride shift and deprotonation |

| Hexane-1,2-diol | C₆H₁₄O₂ | Product of reaction with water |

| 5-Butyl-N-nitroso-2-pentyloxazolidine | C₁₃H₂₆N₂O₂ | Formed from reaction with hexanal (B45976) (an oxidation product) and nitrosation |

| 2,5-Dibutyl-2-methyl-N-nitroso-oxazolidine | C₁₄H₂₈N₂O₂ | Formed from reaction with hexan-2-one and nitrosation |

Data compiled from Journal of the Chemical Society, Perkin Transactions 1, 1984, 1347-1351. rsc.orgpsu.edu

The study of this deamination reaction served as a model for cleaving glycosidic bonds in more complex molecules. When 1-(aminomethyl)pentyl β-D-galactopyranoside, a model for O-glycosylhydroxylysine residues, was treated with nitrous acid at pH 3.0-3.5, the major products were D-galactose and hexan-2-one, demonstrating a selective cleavage of the glycosidic linkage. researchgate.netrsc.org

Regiospecific Cleavage Studies of Carbon-Carbon and Carbon-Oxygen Bonds

The deamination of α-amino alcohols like this compound provides a platform for studying the regiospecific cleavage of neighboring carbon-carbon (C-C) and carbon-oxygen (C-O) bonds. psu.edu The rearrangements that follow the reaction of primary aliphatic amines with nitrous acid can lead to the specific cleavage of these bonds, although such reactions are often known for producing multiple products. psu.edu

In the context of this compound deamination, the formation of hexan-2-one indicates a 1,2-hydride shift, which is a key step in pathways that can lead to C-O bond cleavage in related substrates. psu.edu The reaction was investigated as a potential method for the selective release of carbohydrate residues from collagen by targeting the hydroxylysine-bound units. psu.edu The goal was to achieve a regiospecific cleavage of the C-O bond of the glycosidic linkage. psu.edu

The model study using 1-(aminomethyl)pentyl β-D-galactopyranoside successfully demonstrated this principle. The reaction with nitrous acid resulted in the efficient cleavage of the C-O bond of the galactose moiety, releasing the free sugar. rsc.orgpsu.edu This highlights the potential of using deamination reactions for the controlled, regiospecific cleavage of bonds under mild conditions, guided by the conformational arrangement of the starting amine. psu.edu

1 Aminohexan 2 Ol As a Versatile Synthetic Building Block and Precursor

Integration into Complex Molecular Architectures

The dual functionality of 1-aminohexan-2-ol makes it a suitable candidate for incorporation into intricate molecular designs, ranging from heterocyclic systems to complex supramolecular assemblies.

Heterocyclic compounds are a cornerstone of medicinal chemistry, and quinoxaline (B1680401) derivatives, in particular, are recognized as important pharmacophores in various biologically active compounds. thieme-connect.de The most common route to synthesizing the quinoxaline core involves the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound. thieme-connect.de

While direct use of this compound for quinoxaline synthesis is not extensively documented in the provided sources, related amino alcohol isomers serve as precursors for such heterocyclic structures. For instance, dl-2-amino-1-hexanol, an isomer of this compound, is noted as a precursor for quinoxaline derivatives used in vaccine adjuvant research. The general principle involves the conversion of the 1,2-amino alcohol moiety into a 1,2-diamine, which can then undergo cyclocondensation to form the heterocyclic ring. This potential for transformation makes this compound a plausible, though less cited, building block for accessing certain heterocyclic scaffolds.

Supramolecular chemistry involves the assembly of molecules into complex architectures through non-covalent interactions. Catenanes, which are mechanically interlocked molecules consisting of two or more macrocycles, are a prominent example. The synthesis of these structures often relies on bifunctional linear molecules (axles or threads) and macrocycles (wheels). mdpi.com

Amino alcohols are useful in this context due to their reactive amine and hydroxyl groups, which can be selectively functionalized to form the necessary components. Research into calixarene-based mdpi.comcatenanes has utilized 6-aminohexan-1-ol, a structural isomer of this compound, as a starting material for synthesizing the axle component of a precursor pseudorotaxane. mdpi.comunipr.it In these syntheses, the amino alcohol is first protected and then elaborated through several steps to create a long-chain "thread" that can be passed through a macrocycle before being "capped" to form the interlocked structure. mdpi.com Although direct application of this compound as a catenane precursor was not found, its structural similarity to other amino alcohols used in this field suggests its potential for similar roles in designing and synthesizing mechanically interlocked molecules. mdpi.comunipr.it

Precursor for Biologically Relevant Molecular Scaffolds (Focus on Chemical Synthesis)

The chemical structure of this compound makes it a useful starting point for the synthesis of molecules with potential biological significance. Research has explored its incorporation into scaffolds designed for therapeutic and biochemical applications.

Derivatives synthesized from this compound have shown potential as antitumor agents, indicating its utility as a scaffold in the development of new anticancer drugs. Furthermore, it has been used as a starting material in the multi-step synthesis of taurine (B1682933) analogues. researchgate.net Specifically, this compound was one of several amino-substituted secondary alcohols used to prepare new analogues of taurine, a naturally occurring amino sulfonic acid with various physiological roles. researchgate.net

| Application Area | Synthetic Role of this compound | Resulting Compound Type | Reference |

|---|---|---|---|

| Oncology | Starting material for derivatization | Potential anticancer agents | |

| Biochemical Research | Precursor in a multi-step synthesis | Taurine analogues | researchgate.net |

| Biochemical Modeling | Intermediate for modeling biochemical pathways | Collagen glycosylation models |

Development of Chiral Ligands for Asymmetric Synthesis

The field of asymmetric synthesis, which aims to create chiral molecules with a specific three-dimensional arrangement, heavily relies on the use of chiral auxiliaries and ligands. 1,2-amino alcohols are a well-established class of compounds used for this purpose. nih.gov The chirality of this compound, centered at its second carbon, makes its enantiomerically pure forms valuable for creating these specialized ligands.

A critical step for this application is the separation of the racemic mixture of this compound into its individual (R) and (S) enantiomers. A patented method describes the resolution of racemic 1-amino-alkan-2-ol compounds, specifically including this compound, using an enantiomer of N-tosyl-leucine as a resolving agent. google.com The process involves the formation of diastereomeric salts, which have different solubilities and can be separated by fractional crystallization. google.com Once isolated, the pure enantiomers of this compound can be used to synthesize chiral ligands that coordinate to metal centers, creating catalysts that can direct the stereochemical outcome of a chemical reaction. nih.govresearchgate.net

| Step | Description | Key Reagent | Outcome | Reference |

|---|---|---|---|---|

| 1. Salt Formation | A racemic mixture of this compound is reacted with a single enantiomer of a chiral acid. | (S)- or (R)-N-tosyl-leucine | A mixture of two diastereomeric salts. | google.com |

| 2. Separation | The diastereomeric salts are separated based on their differential solubility in a given solvent system. | Solvent (e.g., water/alcohol mixture) | Isolation of one pure diastereomeric salt. | google.com |

| 3. Liberation | The pure diastereomeric salt is treated with a base to neutralize the acid and liberate the free amino alcohol. | Base (e.g., NaOH) | A single, pure enantiomer of this compound. | google.com |

Preparation of Specialized Surfactants and Modified Amino Alcohols

The amine and hydroxyl functional groups of this compound allow for a variety of chemical modifications to produce new molecules with tailored properties. This includes its potential use in creating specialized surfactants and other modified amino alcohols.

Surfactants are amphiphilic molecules, and the structure of this compound, with its polar amino and hydroxyl head and nonpolar hexyl tail, provides a basic scaffold for their synthesis. While specific surfactants derived directly from this compound are not detailed, the general strategy for converting amino alcohols into surfactants involves processes like alkoxylation. This modification would enhance the hydrophilic character of the head group, balancing the hydrophobic tail to create or improve surfactant properties. General methods for producing surfactants often involve amino alcohols as foundational building blocks. google.com

Furthermore, this compound serves as a substrate for creating other modified amino alcohols. It is integral to biosynthetic platforms designed to produce a range of amino alcohols through engineered microorganisms. Chemical modifications, such as the reactions used to produce taurine analogues, also fall under this category, transforming the original amino alcohol into a new molecule with different functionalities and potential applications. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 1 Aminohexan 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the carbon-hydrogen framework.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. For 1-aminohexan-2-ol, the ¹H NMR spectrum reveals characteristic signals corresponding to the different types of protons present. The protons on the hexyl chain typically appear in the δ 1.2–1.6 ppm range. The proton attached to the carbon bearing the hydroxyl group (-CH-OH) is expected to resonate between δ 3.5–3.7 ppm.

In a study involving the nitrosation of this compound hydrochloride, the resulting products, hexan-2-one and hexane-1,2-diol, were identified using ¹H NMR spectroscopy. psu.edu The formation of N-nitroso-oxazolidine derivatives was also confirmed by characteristic signals in the ¹H NMR spectrum. psu.edu For instance, 5-butyl-N-nitroso-2-pentyloxazolidine showed a diagnostic multiplet at δ 5.5-5.8 for the 2-H proton. psu.edu Similarly, the presence of four diastereoisomers of 2,5-dibutyl-2-methyl-N-nitroso-oxazolidine was indicated by four distinct singlets for the methyl protons at δ 1.64, 1.74, 2.08, and 2.12. psu.edu

Furthermore, ¹H NMR is crucial for characterizing derivatives of this compound. For example, in the synthesis of a calix guidechem.comarene-based rsc.orgcatenane starting from 6-aminohexan-1-ol, a related amino alcohol, ¹H NMR was used to identify the N-Boc-protected intermediate. mdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Chemical Shift (ppm) |

|---|---|

| CH₃ | ~0.9 |

| (CH₂)₃ | ~1.3-1.5 |

| CH(OH) | ~3.5-3.7 |

| CH₂NH₂ | ~2.7-2.9 |

| NH₂ | ~1-3 (broad) |

Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's local electronic environment.

Generally, carbons attached to electronegative atoms like oxygen and nitrogen are deshielded and appear at higher chemical shifts (downfield). For instance, the carbon atom bonded to the hydroxyl group (C-2) would be expected in the range of δ 65-75 ppm, while the carbon bonded to the amino group (C-1) would appear around δ 40-50 ppm. libretexts.orgoregonstate.edu The aliphatic carbons of the hexyl chain would resonate at lower chemical shifts (upfield), typically between δ 14-40 ppm. libretexts.orgoregonstate.edu

In a study on the synthesis of an aminoglycoside from this compound, the presence of two diastereoisomers was confirmed by ¹³C NMR, where pairs of singlets were observed for each carbon nucleus. psu.edu The largest chemical shift difference between the diastereomers was noted for the C-2' carbon. psu.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (CH₂NH₂) | 40 - 50 |

| C2 (CHOH) | 65 - 75 |

| C3 (CH₂) | 30 - 40 |

| C4 (CH₂) | 25 - 35 |

| C5 (CH₂) | 20 - 30 |

Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and other experimental conditions. libretexts.orgoregonstate.edu

Phosphorus-31 NMR (³¹P NMR) for Phosphorylated Derivatives

Phosphorus-31 NMR (³¹P NMR) is an essential technique for characterizing phosphorylated derivatives of this compound. This method is highly specific to the phosphorus nucleus and provides valuable information about the chemical environment and bonding of phosphorus atoms in a molecule. The chemical shifts in ³¹P NMR are reported relative to an external standard, typically 85% phosphoric acid (H₃PO₄) at δ 0.00 ppm. rsc.org

Studies involving the oxidative coupling of H-phosphonate and H-phosphonothioate diesters with amino alcohols like 6-aminohexan-1-ol have utilized ³¹P NMR to monitor the reaction and characterize the resulting phosphorylated products. researchgate.netdiva-portal.org The technique allows for the observation of the formation of phosphoramidates and other phosphorus-containing species. researchgate.net Furthermore, ³¹P NMR has been employed to study the stereochemical course of the conversion of phosphoramidate (B1195095) diesters to phosphotriesters, revealing processes like epimerization at the phosphorus center. researchgate.net In the context of designing mitochondria-targeted aminophosphonates, ³¹P NMR serves as a sensitive probe for biological studies, such as monitoring pH gradients. cnrs.fr

Low-Temperature NMR for Conformational Studies

Low-temperature NMR spectroscopy is a powerful tool for investigating the conformational dynamics of molecules. By cooling the sample, the rate of conformational exchange can be slowed down, allowing for the observation of individual conformers that might be averaged at room temperature.

For derivatives of amino alcohols, low-temperature NMR studies can reveal important details about intramolecular interactions, such as hydrogen bonding. researchgate.netcapes.gov.br For instance, in studies of tetraoxazolidines derived from amino alcohols, low-temperature ¹H NMR spectra have demonstrated C₄-symmetrical conformations stabilized by intramolecular OH···OH···N hydrogen bonds. researchgate.netcapes.gov.br For chiral derivatives, it is even possible to distinguish between epimeric conformations, where one might be selectively formed depending on the steric bulk of substituents. researchgate.netcapes.gov.br Similar studies on piperazine (B1678402) cyclophanes have shown that while room temperature ¹H NMR indicates a symmetrical structure due to rapid conformational exchange, low-temperature analysis reveals more complex dynamic behavior indicative of specific intramolecular interactions. researchgate.net

Mass Spectrometry (MS) for Molecular Confirmation and Reaction Monitoring

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for confirming the molecular weight of this compound and its derivatives. nih.gov The molecular weight of this compound is 117.19 g/mol . nih.gov Techniques like Electrospray Ionization (ESI-MS) and Electron Ionization (EI-MS) are commonly used to determine the molecular weight of such compounds. The exact mass of this compound is 117.115364102 Da. nih.gov

Beyond simple molecular weight confirmation, MS is invaluable for monitoring the progress of chemical reactions. By analyzing aliquots of a reaction mixture over time, one can track the consumption of reactants and the formation of products. This is particularly useful in complex syntheses, such as those involving the preparation of butenolide derivatives where MS is used to confirm the structure of intermediates and final products. figshare.com

Chromatographic Techniques for Purity and Reaction Analysis (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture. They are widely used to assess the purity of this compound and to analyze the products of reactions involving this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. rsc.org It can be used to determine the purity of this compound and to separate diastereomers of its derivatives. psu.edu For example, the enantiomeric ratio of derivatives can be determined using chiral HPLC columns. diva-portal.orggoogle.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. rsc.org This technique is suitable for the analysis of volatile compounds and is used to identify and quantify the components of a reaction mixture. google.comcore.ac.uk For instance, in the nitrosation of this compound, GC was used to determine the yields of hexan-2-one and hexane-1,2-diol. psu.edu The GC-MS analysis of Coffea arabica extracts has also been performed to identify various chemical constituents. aloki.hu

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| This compound hydrochloride |

| 2,5-dibutyl-2-methyl-N-nitroso-oxazolidine |

| 5-butyl-N-nitroso-2-pentyloxazolidine |

| 6-aminohexan-1-ol |

| H-phosphonate |

| H-phosphonothioate |

| Hexane-1,2-diol |

| Hexan-2-one |

| Phosphoric acid |

| Piperazine |

X-ray Crystallography for Absolute Stereochemistry and Crystal Structures

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. This powerful analytical technique provides precise information on bond lengths, bond angles, and, crucially for chiral molecules like this compound, the absolute stereochemistry of its stereocenters. The resulting crystal structure offers an unparalleled level of detail, forming the bedrock of structural elucidation in chemistry.

The fundamental principle of X-ray crystallography involves directing a beam of X-rays onto a single crystal of the compound of interest. The electrons of the atoms within the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted beams, a three-dimensional electron density map of the molecule can be constructed. From this map, the precise location of each atom in the crystal is determined.

For chiral molecules, the determination of absolute stereochemistry is a critical aspect. The standard diffraction experiment does not inherently distinguish between a molecule and its enantiomer. However, by utilizing anomalous dispersion effects, the absolute configuration can be established. When the X-ray wavelength is near an absorption edge of a heavier atom in the structure, that atom's scattering factor becomes a complex number. This phase shift allows for the differentiation between the two enantiomeric forms. The Flack parameter is a key indicator in this process; a value close to zero for a given enantiomer confirms that the assigned absolute stereochemistry is correct. google.com

A typical X-ray diffraction analysis would yield a set of crystallographic data that describes the crystal and the molecular structure within it. The kind of data obtained is illustrated in the table below.

Table 1: Illustrative Example of Crystallographic Data for a Chiral Amino Alcohol Derivative

| Parameter | Example Value | Description |

| Chemical Formula | C | The elemental composition of the molecule in the crystal. |

| Formula Weight | 238.28 g/mol | The molar mass of the compound. |

| Crystal System | Orthorhombic | The crystal system describes the symmetry of the unit cell. |

| Space Group | P2 | The space group provides a detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions | a = 5.67 Å, b = 8.91 Å, c = 24.53 Å | The lengths of the sides of the unit cell. |

| α = 90°, β = 90°, γ = 90° | The angles between the sides of the unit cell. | |

| Volume | 1238.9 ų | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Density (calculated) | 1.278 g/cm³ | The calculated density of the crystal. |

| Radiation | Cu Kα (λ = 1.54178 Å) | The wavelength of the X-rays used for the experiment. google.com |

| Temperature | 293(2) K | The temperature at which the data was collected. |

| Final R-indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.112 | Indicators of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

| Absolute Structure Parameter | 0.05(7) | A parameter used to determine the absolute stereochemistry of a chiral molecule. A value near 0 confirms the assigned configuration. google.com |

This table is for illustrative purposes only and does not represent actual data for this compound.

The data presented in such a table provides a comprehensive structural profile of the molecule. The space group and unit cell dimensions define the packing of the molecules in the crystal, while the R-indices and the absolute structure parameter provide confidence in the determined structure and its stereochemistry. For a derivative of this compound, this level of detailed structural information would be invaluable for understanding its chemical behavior and interactions.

Mechanistic Investigations Involving 1 Aminohexan 2 Ol

Reaction Mechanism Elucidation in Deamination Processes

The deamination of 1-aminohexan-2-ol, particularly with nitrous acid, has been a subject of mechanistic investigation to understand the pathways of this transformation. When this compound reacts with nitrous acid, it does not yield a single product but rather a mixture of compounds, the proportions of which are dependent on the specific reaction conditions. researchgate.netrsc.org

The primary step in the deamination process is the diazotization of the primary amino group of this compound by the nitrosating agent, typically generated in situ from sodium nitrite (B80452) and a strong acid. This leads to the formation of a highly unstable diazonium ion intermediate. The subsequent fate of this intermediate dictates the final product distribution.

One of the major pathways involves the intramolecular participation of the neighboring hydroxyl group. However, contrary to what might be expected for some amino alcohols, the reaction of this compound with nitrous acid does not produce 1,2-epoxyhexane (B74757). researchgate.netrsc.org Instead, the reaction yields a mixture of hexan-2-one and hexane-1,2-diol. researchgate.netrsc.org The formation of hexan-2-one suggests a 1,2-hydride shift occurring in the carbocation intermediate formed after the loss of nitrogen gas from the diazonium ion. The formation of hexane-1,2-diol results from the direct attack of water on the carbocation.

Furthermore, under certain conditions, the reaction can also produce N-nitroso compounds, such as 5-butyl-N-nitroso-2-pentyloxazolidine and 2,5-dibutyl-2-methyl-N-nitroso-oxazolidine. researchgate.netrsc.org The formation of these heterocyclic structures points to more complex reaction pathways involving the capture of nitrosating species by the initial amine or subsequent intermediates.

The study of the deamination of this compound serves as a model for understanding the selective cleavage of glycosyl residues bound to hydroxylysine in collagen, where the amino alcohol moiety is a key structural feature. researchgate.netrsc.org

Table 1: Products of the Deamination of this compound with Nitrous Acid researchgate.netrsc.org

| Product Name | Chemical Formula | Mechanistic Implication |

| Hexan-2-one | C₆H₁₂O | 1,2-hydride shift in carbocation intermediate |

| Hexane-1,2-diol | C₆H₁₄O₂ | Nucleophilic attack of water on carbocation |

| 5-butyl-N-nitroso-2-pentyloxazolidine | C₁₃H₂₆N₂O₂ | Complex pathway involving N-nitrosation and cyclization |

| 2,5-dibutyl-2-methyl-N-nitroso-oxazolidine | C₁₄H₂₈N₂O₂ | Complex pathway involving N-nitrosation and cyclization |

Intermediates and Reaction Pathways in Derivatization (e.g., Aziridine (B145994) Intermediates in Amino-Sulfonation)

The derivatization of this compound can proceed through various intermediates, with the formation of aziridines being a notable pathway in reactions such as amino-sulfonation. The synthesis of substituted taurines from amino alcohols like this compound has been shown to involve an aziridine intermediate. researchgate.net

In a one-pot, two-step procedure, this compound undergoes esterification with sulfuric acid, followed by substitution with sodium sulfite (B76179). researchgate.net The treatment of amino-substituted secondary alcohols in this manner leads to the formation of 2-substituted or 1,2-disubstituted taurines, which is indicative of an aziridine intermediate. researchgate.net

The proposed mechanism involves the initial formation of a sulfate (B86663) ester at the hydroxyl group of this compound. Subsequently, under the reaction conditions, an intramolecular nucleophilic attack by the amino group leads to the displacement of the sulfate and the formation of a transient aziridine ring. This three-membered ring is highly strained and susceptible to nucleophilic ring-opening.

The regioselectivity of the subsequent attack by the sulfite nucleophile is a critical aspect of the reaction pathway. In the case of the aziridine derived from this compound, the sulfite ion attacks the less sterically hindered carbon atom of the aziridine ring. researchgate.net This regioselective opening results in the formation of 2-aminohexanesulfonic acid, rather than the 1-substituted taurine (B1682933) analogue. researchgate.net This outcome underscores the influence of steric factors in directing the reaction pathway.

Table 2: Amino-Sulfonation of this compound researchgate.net

| Reactant | Reagents | Key Intermediate | Final Product |

| This compound | 1. H₂SO₄2. Na₂SO₃ | Aziridine | 2-Aminohexanesulfonic acid |

Catalyst-Substrate Interactions in Catalytic Conversions

The catalytic conversion of this compound and its analogues is highly dependent on the specific interactions between the substrate and the catalyst's active site. A pertinent example can be found in the enzymatic deamination of related amino alcohols using engineered amine dehydrogenases (AmDHs).

In a study focused on the substrate-specific evolution of amine dehydrogenases, (S)-2-aminohexane-1-ol was among the substrates investigated. acs.org The research aimed to improve the catalytic activity of these enzymes towards various β-amino alcohols. The wild-type enzyme initially showed low or no activity for certain substrates. Through targeted mutagenesis of the amino acid residues within the substrate-binding pocket, variants with significantly enhanced catalytic efficiency were created. acs.org

The active site of the amine dehydrogenase accommodates the alkyl substituent of the amino alcohol. acs.org Molecular docking studies with related substrates have shown that hydrogen-bonding interactions between the hydroxyl group of the amino alcohol and specific amino acid residues, such as lysine, are crucial for positioning the substrate in a conformation conducive to catalysis. acs.org

By modifying the amino acid residues that form the binding pocket, the steric and electronic environment can be tailored to better accommodate a specific substrate like (S)-2-aminohexane-1-ol. This re-engineering of the active site can lead to improved substrate affinity (lower Km value) and a higher turnover rate (kcat), ultimately resulting in a more efficient catalytic conversion. acs.org These findings highlight the critical role of precise catalyst-substrate interactions in determining the efficacy and selectivity of catalytic transformations involving this compound and related compounds.

Future Research Trajectories and Methodological Innovations for 1 Aminohexan 2 Ol Research

Development of Novel Green Synthesis Methods

The chemical industry's shift towards sustainability is driving the development of environmentally friendly methods for producing valuable compounds like 1-aminohexan-2-ol. researchgate.net A primary focus is the use of biocatalysis, which utilizes enzymes to perform chemical transformations under mild conditions, reducing waste and energy consumption. researchgate.netnih.gov

Recent research has highlighted the potential of amine dehydrogenases (AmDHs) for the synthesis of chiral amines and amino alcohols. researchgate.net These enzymes can catalyze the reductive amination of ketones, offering a direct and atom-economical route to compounds like this compound. researchgate.net For instance, engineered AmDHs have been developed that exhibit broad substrate scope, enabling the synthesis of various chiral primary and secondary amines, as well as vicinal amino alcohols with high enantioselectivity. researchgate.net The use of these biocatalysts often results in water as the only byproduct, further enhancing the green credentials of the process. researchgate.net

Another promising green approach involves multi-enzyme cascades. acs.org These one-pot reactions combine the activities of several enzymes, such as ene-reductases and imine reductases, to perform complex transformations without the need to isolate intermediates. acs.org This strategy not only improves efficiency but also minimizes solvent use and waste generation. For example, a biocatalytic cascade has been designed to convert α,β-unsaturated ketones into amines with two stereocenters in high purity. acs.org Furthermore, the use of formate (B1220265) dehydrogenase for cofactor recycling in these cascades increases atom economy. acs.org

Future research will likely focus on:

Enzyme Engineering: Directed evolution and rational design will be employed to create more robust and efficient enzymes specifically tailored for the synthesis of this compound and its analogs. acs.org

Process Optimization: Fine-tuning reaction conditions, such as pH, temperature, and substrate concentration, will be crucial for maximizing yield and selectivity in biocatalytic syntheses. researchgate.net

Integrated Bioprocesses: Developing whole-cell catalysts that express the necessary enzymes could streamline production and reduce costs associated with enzyme purification. google.com

Exploration of New Catalytic Applications in Asymmetric Transformations

This compound and its derivatives are valuable as chiral ligands and auxiliaries in asymmetric synthesis, a field dedicated to creating single enantiomers of chiral molecules. researchgate.net The presence of both an amino and a hydroxyl group provides two points for coordination to metal centers, making them effective ligands in a variety of catalytic reactions.

One area of exploration is their use in organocatalysis, where small organic molecules catalyze reactions instead of metal-based catalysts. tdx.cat This approach avoids the use of potentially toxic and expensive heavy metals. Derivatives of this compound can be designed to create specific chiral environments around a reactive center, guiding the stereochemical outcome of a reaction.

Future research directions in this area include:

Ligand Design and Synthesis: The synthesis of novel derivatives of this compound with varied steric and electronic properties will allow for the fine-tuning of catalyst performance in specific asymmetric transformations.

Screening in Catalytic Reactions: Testing these new ligands in a broad range of asymmetric reactions, such as hydrogenations, carbon-carbon bond formations, and cycloadditions, will be essential to identify new applications. nih.gov

Mechanistic Studies: Detailed investigations into the mechanism of catalysis will provide a deeper understanding of how these ligands control stereoselectivity, enabling the rational design of even more effective catalysts.

Advanced Derivatization for Materials Science Applications

The functional groups of this compound, the amino and hydroxyl groups, make it an excellent building block for the synthesis of new materials with tailored properties. Derivatization of these groups can lead to the formation of polymers, surfactants, and functionalized surfaces.

For example, the amino group can be reacted with various electrophiles to introduce new functionalities. It has been used in the synthesis of asymmetric perylenediimide (PDI) derivatives. mdpi.com PDIs are known for their fluorescent properties and have applications in bioimaging and phototherapy. mdpi.com By reacting perylenetetracarboxylic dianhydride (PTCDA) with amines like 2-aminohexan-1-ol, researchers can create PDI-based systems with specific solubility and electronic properties. mdpi.com

The hydroxyl group can be used to attach the molecule to surfaces or to initiate polymerization. For instance, 6-aminohexan-1-ol, a related compound, has been used to derivatize controlled pore glass (CPG) supports for solid-phase oligonucleotide synthesis. oup.com This demonstrates the potential for using the hydroxyl group of this compound to create functionalized solid supports for various applications.

Future research in materials science will likely involve:

Polymer Synthesis: Incorporating this compound into polymer backbones or as side chains to create materials with unique thermal, mechanical, or optical properties.

Self-Assembling Systems: Designing derivatives that can self-assemble into well-defined nanostructures, such as micelles or vesicles, for applications in drug delivery or nanotechnology.

Surface Modification: Grafting this compound derivatives onto surfaces to alter their properties, such as wettability, biocompatibility, or chemical reactivity.

Computational Chemistry and Theoretical Modeling of Reactivity and Conformation

Computational chemistry and theoretical modeling are becoming indispensable tools in modern chemical research. These methods can provide valuable insights into the structure, reactivity, and properties of molecules like this compound, guiding experimental work and accelerating the discovery process.

Quantum mechanical calculations, such as those performed with Gaussian software, can be used to determine the stable conformations of this compound and its derivatives. rsc.org Understanding the conformational preferences of the molecule is crucial for predicting its behavior in different environments and its effectiveness as a chiral ligand.

Molecular docking studies can be used to predict how derivatives of this compound will bind to the active sites of enzymes or the coordination spheres of metal catalysts. acs.org This information is vital for the rational design of new biocatalysts and asymmetric catalysts. For example, docking analysis has been used to understand the molecular basis for the substrate specificity of engineered amine dehydrogenases. acs.org

Future computational research will likely focus on:

常见问题

Q. What ethical guidelines apply when publishing studies involving hazardous intermediates of this compound?

- Methodological Answer : Disclose all safety risks (e.g., toxicity, flammability) in the manuscript’s hazard identification section. Follow institutional review board (IRB) protocols if human/animal exposure occurs. Cite relevant OSHA or REACH regulations to ensure compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。